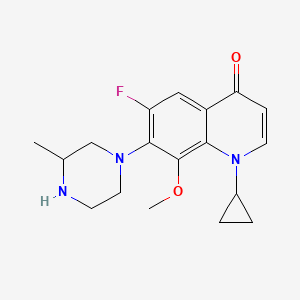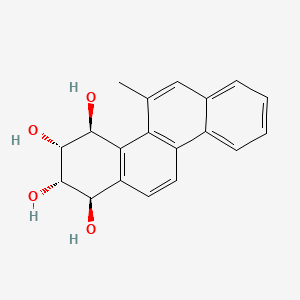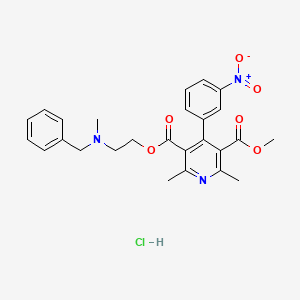
3-Isothiocyanatobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanatobenzamide is a chemically synthesized compound belonging to the class of isothiocyanate compounds. It has the molecular formula C8H6N2OS and a molecular weight of 178.2 g/mol. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzamide structure, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatobenzamide typically involves the reaction of primary amines with carbon disulfide (CS2) and triethylamine (TEA) to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs high-yielding and mild reaction conditions. Electrochemical methods and photocatalyzed reactions are also used to produce isothiocyanates efficiently without toxic reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isothiocyanatobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thioureas.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, alcohols, or thiols under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanatobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing isothiocyanate groups into molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Isothiocyanatobenzamide involves its interaction with various molecular targets and pathways. Isothiocyanates are known to exert their effects by modifying proteins and enzymes through the formation of thiourea derivatives. This modification can inhibit the activity of certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- Phenyl isothiocyanate (PITC)
- Benzyl isothiocyanate (BITC)
- Allyl isothiocyanate (AITC)
- Phenyl ethyl isothiocyanate (PEITC)
- Sulforaphane (SFN)
Comparison: 3-Isothiocyanatobenzamide is unique due to its benzamide structure combined with the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity compared to other isothiocyanates. For example, while sulforaphane (SFN) is well-known for its anticancer properties, this compound’s benzamide moiety may offer additional interactions with biological targets, potentially enhancing its therapeutic effects .
Eigenschaften
Molekularformel |
C8H6N2OS |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
3-isothiocyanatobenzamide |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)6-2-1-3-7(4-6)10-5-12/h1-4H,(H2,9,11) |
InChI-Schlüssel |
WEQNVUZRJACTQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=C=S)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


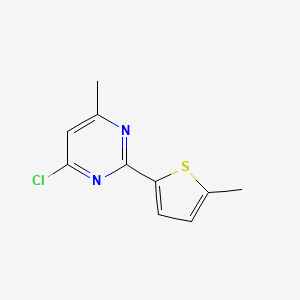
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)

![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
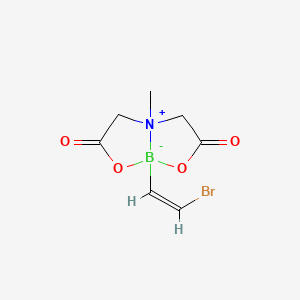
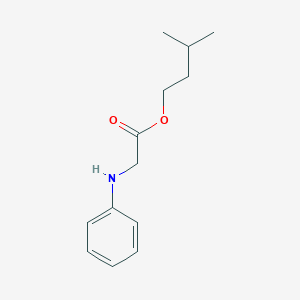
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
